
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Intermediate: Starting with a pyridine derivative, bromination and fluorination reactions are carried out to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using reagents such as bromine (Br2) and a fluorinating agent like Selectfluor.
Formation of the Morpholine Intermediate: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride (SCl2) under controlled conditions.
Coupling Reaction: The pyridine and morpholine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a common reducing system.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Pyridine derivatives with various substituents replacing the halogens.
Scientific Research Applications
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions. The morpholine ring can interact with hydrophilic regions of the target molecule, while the thiomorpholine group can participate in sulfur-based interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Bromo-3-chloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
- 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-4-carbonyl)morpholine
Uniqueness
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the thiomorpholine group also adds to its distinctiveness, providing unique sulfur-based interactions that are not present in similar compounds.
Properties
Molecular Formula |
C14H17BrFN3O2S |
|---|---|
Molecular Weight |
390.27 g/mol |
IUPAC Name |
[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17BrFN3O2S/c15-10-7-11(16)13(17-8-10)19-1-4-21-12(9-19)14(20)18-2-5-22-6-3-18/h7-8,12H,1-6,9H2 |
InChI Key |
UOYCJFZUDDXQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=C(C=C(C=N2)Br)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(pyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12228765.png)
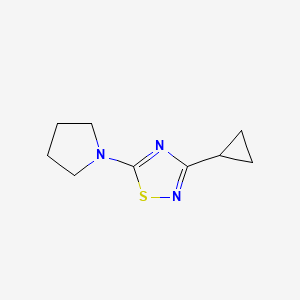
![4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12228777.png)
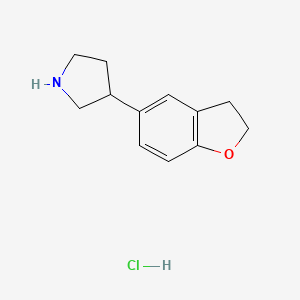
![N-[2-methoxy-4-(methylsulfanyl)butyl]-3-methylbenzamide](/img/structure/B12228785.png)
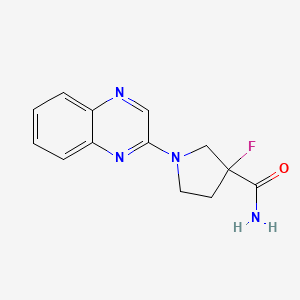

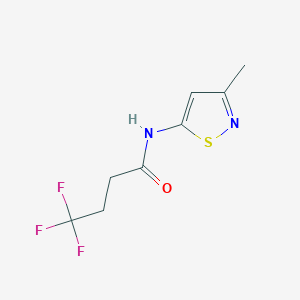
![4-[(2-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228797.png)
![3-Tert-butyl-6-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228802.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B12228804.png)
![2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228807.png)
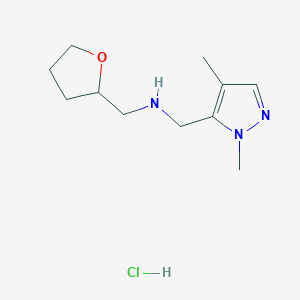
![5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12228813.png)
